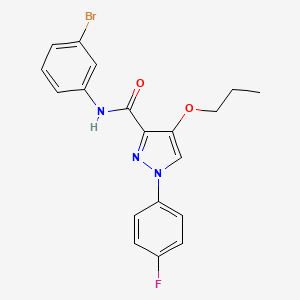

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

説明

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a bromophenyl group at the N-position, a fluorophenyl substituent at the 1-position of the pyrazole ring, and a propoxy chain at the 4-position.

特性

IUPAC Name |

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrFN3O2/c1-2-10-26-17-12-24(16-8-6-14(21)7-9-16)23-18(17)19(25)22-15-5-3-4-13(20)11-15/h3-9,11-12H,2,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZHGRPHNSNXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and significant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study investigating a series of pyrazoles indicated that compounds similar to N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide showed promising results in inhibiting inflammatory markers such as TNF-α and IL-6. Specifically, compounds were evaluated for their ability to inhibit calcium influx in response to platelet-activating factor (PAF) treatment, with some derivatives achieving over 70% inhibition at certain concentrations .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | 76 | 86 | 1 |

| N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | TBD | TBD | TBD |

2. Anticancer Activity

The anticancer potential of N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been explored through various in vitro studies. A notable investigation utilized the NCI-60 cancer cell line panel, revealing moderate to good activity against several cancer types, including breast and prostate cancers .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast) | TBD | Moderate |

| PC-3 (Prostate) | TBD | Good |

| A549 (Lung) | TBD | Moderate |

3. Antimicrobial Activity

The compound's antimicrobial properties have also been assessed, showing effectiveness against various bacterial strains. Pyrazoles have been noted for their ability to inhibit growth in E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Table 3: Antimicrobial Efficacy of Pyrazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | TBD |

| Staphylococcus aureus | TBD |

The biological activity of N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is attributed to its interaction with specific molecular targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. The compound may act as an inhibitor by binding to active sites or modulating receptor functions.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazoles:

- Anti-inflammatory Study : A recent study showed that specific pyrazole derivatives inhibited the release of inflammatory cytokines in a carrageenan-induced rat paw edema model, demonstrating their potential as anti-inflammatory agents .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that certain pyrazole derivatives significantly reduced cell viability, suggesting a promising avenue for cancer therapy .

類似化合物との比較

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide ( )

- Key Differences :

- The N-aryl group here is 3-chloro-4-methylphenyl instead of 3-bromophenyl.

- The chlorine atom (smaller, less polarizable) and methyl group (electron-donating) contrast with bromine’s larger atomic radius and stronger electron-withdrawing nature.

- Implications :

- Bromine’s higher lipophilicity may enhance membrane permeability compared to chlorine.

- Methyl substitution could sterically hinder binding interactions in certain targets.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ( )

- Key Differences :

- The pyrazole 4-position has a methyl group instead of a propoxy chain.

- Additional chlorophenyl and pyridylmethyl substituents are present.

- Dichlorophenyl and pyridylmethyl groups in ’s compound suggest a broader aromatic interaction profile.

Fluorophenyl-Containing Analogs in Other Scaffolds

para-Fluorofentanyl Derivatives ( )

- Structural Contrast :

- These are piperidine-based opioids (e.g., para-fluorofentanyl) with fluorophenyl groups but lack the pyrazole-carboxamide backbone.

- Functional Relevance: The fluorophenyl moiety is common in both classes, highlighting its role in enhancing binding affinity (e.g., µ-opioid receptor interactions). However, the pyrazole core in the target compound likely directs activity toward non-opioid targets.

Pyrazolo[3,4-d]pyrimidin Derivatives ( )

- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.

- Key Differences :

- Expanded heterocyclic system (pyrazolo-pyrimidine vs. pyrazole).

- Chromen-4-one and sulfonamide groups introduce distinct electronic and steric properties.

- Implications :

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Halogen Effects : Bromine in the target compound may improve target binding via halogen bonding compared to chlorine or methyl groups .

- Propoxy vs. Methyl : The 4-propoxy chain likely enhances metabolic stability over smaller alkyl groups due to reduced oxidative susceptibility.

- Scaffold Diversity : Pyrazole-carboxamides prioritize synthetic simplicity, whereas pyrazolo-pyrimidines () or fentanyl analogs () target specialized pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。